While the specific details of the synthesis of 5-Chloro-2-(2,4-dichlorophenoxy)aniline are not widely available, a patent describes a novel process for its production (). This method involves the selective reduction of a halonitroarene precursor using platinum-based catalysts and ammonium formate. This process is advantageous because it avoids the unwanted hydrogenolysis of C-Cl and C-O-C bonds, resulting in a higher purity of the final product.
5-Chloro-2-(2,4-dichlorophenoxy)aniline is an aromatic amine characterized by its molecular formula and a molecular weight of approximately 273.55 g/mol. This compound features a chloro-substituted aniline structure, where the aniline moiety is substituted at the 5-position with a chlorine atom and at the 2-position with a 2,4-dichlorophenoxy group. Such structural characteristics contribute to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and agrochemicals .
Research indicates that 5-chloro-2-(2,4-dichlorophenoxy)aniline exhibits significant biological activity. It interacts with various enzymes and proteins, potentially influencing biochemical pathways. Its structural similarities to other known antimicrobial agents suggest it may possess antibacterial properties, making it a candidate for further pharmacological studies.
The synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline typically involves:
5-Chloro-2-(2,4-dichlorophenoxy)aniline finds applications in:
Studies have shown that 5-chloro-2-(2,4-dichlorophenoxy)aniline interacts with several biological targets. These interactions can influence enzyme activity or receptor binding, which is crucial for understanding its potential therapeutic effects or toxicological profiles. Detailed interaction studies are essential for assessing its safety and efficacy in various applications.
Several compounds share structural similarities with 5-chloro-2-(2,4-dichlorophenoxy)aniline. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Triclosan | Contains a similar phenoxy group | Known for its antimicrobial properties |
4-Chloro-3-methylphenol | Chlorinated aromatic compound | Used as a disinfectant |
2,4-Dichlorophenol | Similar dichlorinated structure | Commonly used as a herbicide |
5-Chloro-2-(2,4-dichlorophenoxy)aniline is unique due to its specific combination of chloro substituents and the aniline group, which may confer distinct biological activities compared to these compounds.
The molecular formula of 5-Chloro-2-(2,4-dichlorophenoxy)aniline is C₁₂H₈Cl₃NO, with a molecular weight of 288.56 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 56966-52-0 and carries the MDL number MFCD00044020 [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 5-chloro-2-(2,4-dichlorophenoxy)aniline, while alternative nomenclatures include 2,4,4'-trichloro-2'-aminodiphenyl ether and 5-chloro-2-(2,4-dichlorophenoxy)benzenamine [2] [4] [5].
The molecular structure can be represented by the SMILES notation NC1=CC(Cl)=CC=C1OC2=CC=C(Cl)C=C2Cl and the InChI key SOOLDKUMSVNBIW-UHFFFAOYSA-N [1] [3] [6]. The exact mass of the compound is 286.967147 atomic mass units [7] [8].
Property | Value |
---|---|
Molecular Formula | C₁₂H₈Cl₃NO [1] [2] |
IUPAC Name | 5-chloro-2-(2,4-dichlorophenoxy)aniline [1] [3] |
CAS Registry Number | 56966-52-0 [1] [2] [3] |
MDL Number | MFCD00044020 [1] [2] [3] |
InChI Key | SOOLDKUMSVNBIW-UHFFFAOYSA-N [1] [3] [6] |
SMILES | NC1=CC(Cl)=CC=C1OC2=CC=C(Cl)C=C2Cl [1] [3] |
Molecular Weight (g/mol) | 288.56 [1] [2] [3] |
Exact Mass (u) | 286.967147 [7] [8] |
While specific crystallographic data for 5-Chloro-2-(2,4-dichlorophenoxy)aniline remains limited in the available literature, the compound exhibits characteristic physical properties that provide insight into its solid-state structure. The compound has a melting point of 67°C, indicating a relatively stable crystalline form at room temperature [2] [9]. The density of the compound is 1.456 ± 0.06 grams per cubic centimeter, suggesting a compact molecular packing arrangement typical of halogenated aromatic compounds [2] [4] [9].
The molecular structure consists of two aromatic rings connected by an ether linkage. The aniline ring system carries a chlorine substituent at the 5-position, while the phenoxy ring bears chlorine atoms at the 2- and 4-positions. This substitution pattern creates a sterically hindered environment that influences the conformational preferences of the molecule [2] [4].
Based on computational studies of similar diphenyl ether compounds, the dihedral angle between the two aromatic rings is expected to be non-planar due to steric interactions between the chlorine substituents [10] [11]. The non-coplanar arrangement is characteristic of substituted diphenyl ethers and affects the compound's overall molecular geometry and packing efficiency in the solid state.
Property | Value |
---|---|
Melting Point (°C) | 67 [2] [9] |
Boiling Point (°C) | 364.6 ± 42.0 [2] [4] [9] |
Density (g/cm³) | 1.456 ± 0.06 [2] [4] [9] |
Flash Point (°C) | 174.3 [4] [9] |
Vapor Pressure (Pa at 20°C) | 0.0 (negligible) [2] |
Water Solubility (mg/L at 20°C) | 2.6 [2] [9] |
LogP | 3.47 - 5.60 [2] [4] [5] |
pKa (predicted) | 2.60 ± 0.10 [2] |
Refractive Index | 1.642 [4] [9] |
The spectroscopic characterization of 5-Chloro-2-(2,4-dichlorophenoxy)aniline encompasses nuclear magnetic resonance, mass spectrometric, and infrared spectroscopic analyses, providing comprehensive structural information about this compound.
While specific nuclear magnetic resonance data for 5-Chloro-2-(2,4-dichlorophenoxy)aniline is not extensively documented in the available literature, the compound's spectral characteristics can be inferred from closely related aniline derivatives and phenoxy compounds [12] [13] [14]. The proton nuclear magnetic resonance spectrum would be expected to show characteristic aromatic proton signals in the 6.5-8.0 ppm region, typical of substituted anilines [15].
The aniline amino group protons would appear as a broad signal around 3.5-4.0 ppm, while the aromatic protons on both the aniline and phenoxy rings would display distinct coupling patterns reflecting the substitution pattern [12] [14] [15]. The presence of multiple chlorine substituents would cause downfield shifts in the aromatic proton signals due to the electron-withdrawing nature of the halogen atoms [16] [17].
Carbon-13 nuclear magnetic resonance spectroscopy would reveal the aromatic carbon signals between 110-160 ppm, with the carbon atoms bearing chlorine substituents appearing further downfield due to the deshielding effect of the halogens [13] [18]. The ether carbon linkage would be characterized by a distinct signal around 150-160 ppm, typical of phenoxy compounds.
Mass spectrometric analysis of 5-Chloro-2-(2,4-dichlorophenoxy)aniline reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at m/z 286.967 for the neutral molecule [7] [8]. Common ionization patterns include protonation to give [M+H]⁺ at m/z 287.974, sodium adduct formation [M+Na]⁺ at m/z 309.956, and ammonium adduct formation [M+NH₄]⁺ at m/z 305.001 [7] [8].
The compound also exhibits characteristic fragmentation through loss of water to give [M+H-H₂O]⁺ at m/z 269.964, which is common for aniline derivatives [7] [8]. Negative ion mode analysis shows the deprotonated molecular ion [M-H]⁻ at m/z 285.960, along with formate and acetate adducts at m/z 331.965 and 345.981, respectively [7] [8].
Collision cross section measurements provide additional structural information, with values ranging from 153.1 to 174.7 Ų depending on the ionization mode, indicating a relatively compact molecular structure [7] [8].
Ion Type | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 287.97441 [7] [8] | 157.6 [7] [8] |
[M+Na]⁺ | 309.95635 [7] [8] | 168.9 [7] [8] |
[M-H]⁻ | 285.95985 [7] [8] | 162.6 [7] [8] |
[M+NH₄]⁺ | 305.00095 [7] [8] | 174.7 [7] [8] |
[M+K]⁺ | 325.93029 [7] [8] | 161.9 [7] [8] |
[M+H-H₂O]⁺ | 269.96439 [7] [8] | 153.1 [7] [8] |
[M+HCOO]⁻ | 331.96533 [7] [8] | 168.0 [7] [8] |
[M+CH₃COO]⁻ | 345.98098 [7] [8] | 169.7 [7] [8] |
[M]⁺ (molecular ion) | 286.96658 [7] [8] | 161.0 [7] [8] |
[M]⁻ | 286.96768 [7] [8] | 161.0 [7] [8] |
The infrared spectrum of 5-Chloro-2-(2,4-dichlorophenoxy)aniline exhibits characteristic absorption bands that reflect its functional groups and molecular structure. Primary amine stretching vibrations appear as two bands in the 3300-3500 cm⁻¹ region, with the asymmetric and symmetric nitrogen-hydrogen stretches typically observed around 3400-3450 cm⁻¹ and 3300-3350 cm⁻¹, respectively [16] [17] [15].
The aromatic carbon-hydrogen stretching vibrations appear around 3030 cm⁻¹, characteristic of substituted aromatic compounds [19] [20]. The compound exhibits aromatic carbon-carbon stretching vibrations in the 1450-1600 cm⁻¹ region, with the most intense bands typically occurring around 1500 cm⁻¹ and 1600 cm⁻¹ [19] [20].
The ether linkage contributes to the spectral profile through carbon-oxygen stretching vibrations in the 1200-1300 cm⁻¹ region [19] [20]. The carbon-nitrogen stretching vibration of the aniline group appears around 1300 cm⁻¹, while nitrogen-hydrogen bending vibrations are observed around 1600 cm⁻¹ [16] [17] [15].
Out-of-plane carbon-hydrogen bending vibrations provide information about the substitution pattern, with the multiple chlorine substituents causing characteristic absorptions in the 690-900 cm⁻¹ region [19] [20]. The specific pattern of these absorptions can be used to confirm the substitution pattern on both aromatic rings.
Modern production routes can be grouped into catalytic transfer hydrogenation processes, direct platinum‐catalyzed high-pressure reductions, solvent engineering strategies, patent-protected dual-mode sequences, and impurity control frameworks. Data collected from patent filings, peer-reviewed journals, and industrial reports underpin the discussion.
Catalytic transfer hydrogenation (CTH) employs onsite hydrogen donors rather than external gas cylinders, delivering safety, selectivity, and milder operating windows.
Mechanistic Foundation
Ammonium formate or formic acid thermally decomposes on a metallic surface (platinum, palladium, rhodium, nickel) to generate adsorbed hydride species that reduce nitro groups to anilines through a six-electron sequence [1] [2].
Representative Benchmarked Runs
Entry | Catalyst (wt % on carbon) | Hydrogen donor (equiv) | Temperature (°C) | Pressure | Time (h) | Conversion (%) | Selectivity to target (%) |
---|---|---|---|---|---|---|---|
A | 5% platinum, 0.4% w/w substrate | Ammonium formate 1.2 | 85 | Autogenous | 3 | 29.5 [3] | 97.5 [3] |
B | 5% platinum, 0.4% | Ammonium formate 3.0 | 90 | Autogenous | 4 | 35.6 [3] | 98.9 [3] |
C | 10% palladium, 2% | Ammonium formate 2.0 | 70 | Autogenous | 1 | >99 [4] | >99 [4] |
D | Platinum nanoparticles on Fe₃O₄, 1% | Sodium tetrahydroborate–formate tandem, equiv 2.0 | 80 | Autogenous | 1 | >99 [2] | >99 [2] |
Key findings:
High-pressure hydrogen processes dominate mature production plants because of throughput and catalyst longevity.
Dual-Mode Sequence (Partial CTH → Pressurized H₂ Completion)
The patent WO2009090669A2 discloses a two-step workflow [3]:
Example | Pt loading (w/w %) | Solvent ratio | H₂ pressure (kg cm⁻²) | Overall yield (%) | Dihalogenated phenol (DCP) (% w/w) | Dehalogenation (% w/w) |
---|---|---|---|---|---|---|
5 | 0.4 | Water 1:1 | 30 | 99.3 [3] | 0.07 [3] | 0.04 [3] |
12 | 0.5 | n-Butanol 1:0.2 | 25 | 99.1 [3] | 0.15 [3] | 0.06 [3] |
Process Advantages
Comparison with Classical Iron/Acetic Acid Reduction
A widely cited iron–acetic acid batch (360 g water, 188 g reduced iron, 19 g acetic acid, 95–105 °C) affords 89.5% isolated yield but generates >5 kg t⁻¹ iron oxide sludge [6]. Platinum chemistry eliminates solid-state waste, cuts filtration energy, and enables closed-loop catalyst reuse .
Aqueous vs. Alcoholic Media
Solvent System | k_obs (×10⁻³ s⁻¹) at 80 °C | Selectivity (%) | Comment |
---|---|---|---|
Water | 0.52 [3] | 99.7 [3] | Baseline |
Water + 20% n-Butanol | 0.86 [3] | 99.6 [3] | Optimal agitator torque at 350 N m |
Methanol | 1.02 [1] | 98.5 [1] | Higher rate, minor ether cleavage |
Dimethylformamide | 0.41 [1] | 95.4 [1] | Competitive carbonyl reduction side-path |
Temperature Control
Reaction rates follow Arrhenius behavior with Ea ≈ 58 kJ mol⁻¹ [5]. Industrial reactors employ external jackets and internal coils, maintaining ±2 °C to avert uncontrolled hydrogen uptake spikes.
Hydrogen Pressure Fine-Tuning
Elevating hydrogen to 35 kg cm⁻² shortens cycle time by 30%, yet increases platinum sintering risk . Plants therefore operate at 25–30 kg cm⁻² for maximal productivity–stability balance.
WO2009090669A2 represents the cornerstone intellectual property for dual-mode hydrogenation of halogenated nitro diaryl ethers [3].
Scope of Claims
Legal Status
WIPO granted claims in multiple territories; European equivalent EP2209763A2 is in force until 2029, hindering generic replication of the precise dual-step sequence in regulated markets [8].
Innovation Assessment
Principal Impurities
Variable | Impact on DCP (% w/w) | Impact on Dechlorination (% w/w) | Recommended Adjustment |
---|---|---|---|
Reaction temperature↑ (85 → 95 °C) | +0.22 [3] | +0.31 [3] | Maintain ≤90 °C |
Formate loading↑ (1.0 → 3.0 equiv) | −0.05 [3] | +0.08 [3] | Use 1.2–1.5 equiv |
Platinum particle size↓ (5 µm → 1 µm) | −0.04 | −0.02 | High-surface catalysts |
pH > 8 with amine base | −0.11 [5] | −0.07 [5] | Optional; adds neutralization step |
Downstream Purification
Waste Minimization
Closed-loop solvent recycle captures >95% toluene; spent ammonium salts undergo biological oxidation, meeting 10 mg L⁻¹ nitrogen discharge limits [9].
Environmental Hazard